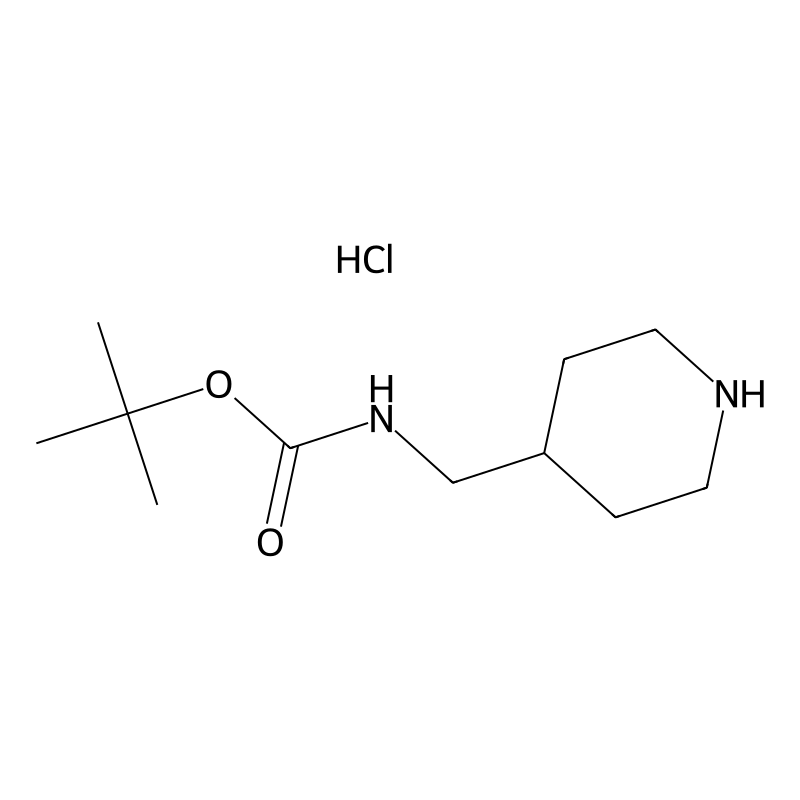tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is a well-documented chemical compound with established procedures for its synthesis and characterization. Studies have reported various methods for its preparation, including the reaction of piperidin-4-ylmethanol with tert-butyl isocyanate in the presence of a catalyst. The resulting product can be further purified by recrystallization or other techniques. Confirmation of the structure and purity of the synthesized compound is typically achieved using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].
Potential Biological Applications:
While the specific research exploring the biological activities of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is limited, its structural features suggest potential applications in various areas:
- Drug Discovery: The piperidine and carbamate moieties present in the molecule are frequently encountered in biologically active compounds. This raises the possibility that tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride could serve as a starting material or scaffold for the development of new drugs.
- Chemical Biology: The tert-butyl group can act as a protecting group in organic synthesis, allowing for targeted modification of the molecule. This property could be useful for studying the biological functions of other molecules by temporarily masking specific functionalities.
Tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 214.305 g/mol. This compound is characterized by a tert-butyl group, a piperidine ring, and a carbamate functional group. It appears as a white crystalline solid with a melting point around 50 °C and has a density of approximately 1.0 g/cm³. The compound is soluble in organic solvents and demonstrates stability under standard laboratory conditions .
- Hydrolysis: In the presence of water, the carbamate can hydrolyze to form piperidine and tert-butyl alcohol.
- Transesterification: The compound can react with alcohols to form different carbamates.
- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for further functionalization.
These reactions are significant for modifying the compound's properties or synthesizing derivatives for specific applications.
Tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride has shown notable biological activities. It exhibits antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The compound is effective at low concentrations comparable to last-resort antibiotics . Additionally, it has been studied for its potential neuroprotective effects, although further research is needed to elucidate its mechanisms of action.
The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride typically involves the following steps:
- Formation of the Carbamate: Reaction between tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine.
- Methylation: Methylation of the piperidine nitrogen using methyl iodide or dimethyl sulfate to introduce the methyl group.
- Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.
These methods can be optimized based on desired yields and purity levels.
Tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing antibiotics and neuroprotective agents.
- Chemical Research: Serves as a reagent in organic synthesis due to its reactive functional groups.
- Biological Studies: Utilized in research focused on antimicrobial resistance and neuropharmacology.
Interaction studies have indicated that tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride may interact with various biological targets, including:
- Enzymes: Potential inhibition of certain enzymes involved in bacterial resistance mechanisms.
- Receptors: Possible modulation of neurotransmitter receptors, contributing to its neuroprotective effects.
These interactions highlight the compound's potential therapeutic benefits, though further studies are necessary to fully understand its pharmacodynamics.
Several compounds share structural similarities with tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 | 0.98 | Lacks methyl group on nitrogen; used in similar applications. |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | 0.96 | Contains an additional methyl group; may exhibit different biological activity. |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | 0.91 | Features an amino group; potential for different pharmacological profiles. |
| Tert-butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 0.91 | Propyl substitution may alter lipophilicity and bioactivity. |
These compounds illustrate variations that can influence biological activity and therapeutic applications, making tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride unique in its specific antibacterial properties and potential neuroprotective effects .
This compound belongs to a subset of piperidine derivatives where the nitrogen atom is protected by a BOC group. Piperidine, a six-membered amine ring, is a common scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and π-π interactions. The BOC group, introduced via di-tert-butyl dicarbonate (Boc₂O), selectively protects the amine during synthesis, enabling further functionalization of the piperidine ring.
The hydrochloride salt form distinguishes it from the free base (tert-butyl (piperidin-4-ylmethyl)carbamate, CAS 135632-53-0), which lacks the counterion. This structural modification impacts physicochemical properties such as solubility and thermal stability. For example, the hydrochloride exhibits enhanced crystallinity and reduced hygroscopicity compared to the free base.
Historical Development in Organic Synthesis and Medicinal Chemistry
The BOC group was first introduced in the 1930s as an amine-protecting strategy, revolutionizing peptide synthesis. Its application to piperidine derivatives emerged later, driven by the need for stable intermediates in heterocyclic chemistry.
Key milestones include:
- Early BOC Protection: The use of Boc₂O with amines in aqueous or anhydrous conditions to form carbamates, enabling selective deprotection under acidic conditions.
- Piperidine Functionalization: The synthesis of piperidine-based carbamates as scaffolds for kinase inhibitors, protease inhibitors, and CNS-active compounds.
- Hydrochloride Salt Formation: Stabilization of the free base via protonation with HCl, improving manufacturability and shelf life.
Patents such as CN102020589B detail optimized synthetic routes, including phase-transfer catalysis and low-toxicity solvents like ethyl acetate, to enhance yield and reduce environmental impact.







